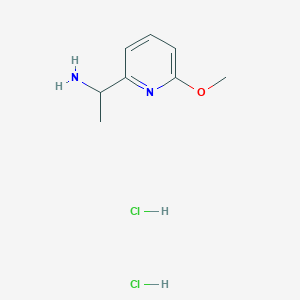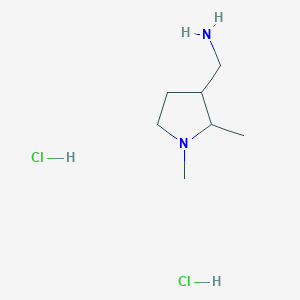![molecular formula C14H12NO4S- B11820413 3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)
3-[(4-Methylphenyl)sulfonylamino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its systematic name is 3-[(4-Methylphenyl)sulfonylamino]benzoate .
- MSAB is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway .
- It plays a crucial role in regulating cell proliferation, differentiation, and development.
MSAB: is a chemical compound with the molecular formula and a molecular weight of .
Vorbereitungsmethoden
Synthetic Routes: MSAB can be synthesized through various methods. One common approach involves the reaction of with or its derivatives.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as or ) with a base (e.g., ).
Industrial Production: While there isn’t a specific industrial production method for MSAB, it can be synthesized on a laboratory scale for research purposes.
Analyse Chemischer Reaktionen
Reactions: MSAB can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: MSAB is valuable for studying Wnt signaling pathways and β-catenin regulation.
Biology: Researchers use MSAB to investigate cell proliferation, differentiation, and cancer.
Medicine: It shows promise as an anti-tumor agent in Wnt-dependent cancer cells.
Industry: While not directly used in industry, its study contributes to drug development and understanding cellular processes.
Wirkmechanismus
- MSAB targets β-catenin , a key protein in the Wnt pathway.
- It binds to β-catenin, promoting its degradation via ubiquitination and proteasomal pathways.
- By inhibiting Wnt signaling, MSAB affects cell growth and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other compounds targeting Wnt signaling include , , and .
Uniqueness: MSAB’s selectivity and efficacy against Wnt-dependent cancer cells set it apart from other inhibitors.
For more information, you can refer to the product details on Sigma-Aldrich’s website . Additionally, there’s another related compound called ethyl 4-[but-3-enyl-(4-methylphenyl)sulfonyl-amino]benzoate (CAS Number: 10084-04-5) . It’s worth exploring both compounds for a broader perspective.
!MSAB
Eigenschaften
Molekularformel |
C14H12NO4S- |
|---|---|
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
3-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H13NO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17)/p-1 |
InChI-Schlüssel |
FEPILVGKCQHGLG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B11820335.png)
![methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate](/img/structure/B11820348.png)

![rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B11820356.png)



![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)

![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)

![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)

